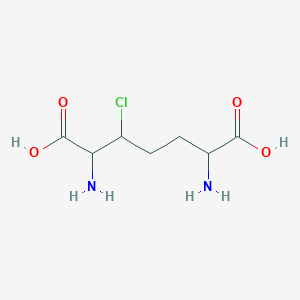

3-Chlorodiaminopimelic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

114831-14-0 |

|---|---|

Molecular Formula |

C7H13ClN2O4 |

Molecular Weight |

224.64 g/mol |

IUPAC Name |

2,6-diamino-3-chloroheptanedioic acid |

InChI |

InChI=1S/C7H13ClN2O4/c8-3(5(10)7(13)14)1-2-4(9)6(11)12/h3-5H,1-2,9-10H2,(H,11,12)(H,13,14) |

InChI Key |

UZCHFKQDEKHHGI-UHFFFAOYSA-N |

SMILES |

C(CC(C(=O)O)N)C(C(C(=O)O)N)Cl |

Canonical SMILES |

C(CC(C(=O)O)N)C(C(C(=O)O)N)Cl |

Synonyms |

3-CDPA 3-chlorodiaminopimelic acid |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chlorodiaminopimelic Acid and Its Analogs

General Synthetic Routes for 3-Chlorodiaminopimelic Acid

The general approach to synthesizing 3-substituted DAP analogs often involves modifying the core DAP structure. For instance, the introduction of a halogen at the 3-position requires specific chemical transformations that are compatible with the multiple functional groups present in the molecule.

Stereoselective Synthetic Approaches for this compound Isomers

While general synthetic routes may yield a mixture of stereoisomers, stereoselective synthesis is crucial for elucidating the specific activity of each isomer and for developing more potent and specific inhibitors. Although the initial synthesis of 3-chloro-DAP produced a racemic mixture, the principles of stereoselective synthesis developed for other DAP analogs can be applied. asm.org

For example, stereocontrolled synthesis has been successfully employed for 3-fluoro-DAP isomers. acs.org These methods often utilize chiral auxiliaries or stereoselective reactions to control the configuration at the two chiral centers of the diaminopimelic acid backbone. Similar strategies could be adapted for the stereoselective synthesis of 3-chloro-DAP isomers, which would be invaluable for detailed structure-activity relationship studies.

Synthesis of Related Halogenated and Alkylated Diaminopimelic Acid Analogs

The exploration of DAP analogs extends beyond 3-chloro-DAP to include other halogenated and alkylated derivatives. These analogs serve as important tools to probe the active site of DAP epimerase and other enzymes in the lysine (B10760008) biosynthetic pathway.

The synthesis of 3-fluorodiaminopimelic acid (3-fluoro-DAP) isomers has been accomplished through a stereocontrolled route. acs.orgepa.gov A key step in this synthesis is the Schoellkopf aldol (B89426) condensation. This reaction is carried out between a bis(lactim ether) derived from a dipeptide and an appropriate aldehyde, followed by fluorination. acs.org Specifically, the synthesis of the 2β,3S,6S and 2β,3β,6S isomers of 3-fluoro-l,l-DAP involved the condensation of (3β)-3,6-dihydro-2,5-dimethoxy-3-(1-methylethyl)pyrazine with (3-oxopropyl)-5-oxazolidinone, followed by fluorination using (diethylamino)sulfur trifluoride (DAST) and subsequent deprotection. acs.org An analogous sequence starting from the enantiomeric bis(lactim ether) yielded the corresponding 3-fluoro derivatives of meso-DAP. acs.org An efficient synthesis of (2S,3R,6S)-3-fluoro-2,6-diaminopimelic acid has also been reported, highlighting the isolation of a stable alkoxy-N,N-dialkylaminodifluorosulfane intermediate during the reaction with DAST. rsc.org

These synthetic efforts have provided pure diastereomers of 3-fluoro-DAP, which have been instrumental in studying the mechanism of DAP epimerase. acs.org

Table 1: Synthetic Approaches for 3-Fluorodiaminopimelic Acid Isomers

| Starting Materials | Key Reagents | Product Isomers | Reference |

|---|---|---|---|

| (3β)-3,6-dihydro-2,5-dimethoxy-3-(1-methylethyl)pyrazine, (3-oxopropyl)-5-oxazolidinone | (Diethylamino)sulfur trifluoride (DAST) | 2β,3S,6S and 2β,3β,6S isomers of 3-fluoro-l,l-DAP | acs.org |

| Enantiomeric bis(lactim ether) | (Diethylamino)sulfur trifluoride (DAST) | 3-fluoro derivatives of meso-DAP | acs.org |

The synthesis of 3-methyl and 3-hydroxy-DAP analogs has also been pursued to investigate their interaction with DAP epimerase. asm.org These compounds have been tested as inhibitors of the enzyme, with their synthesis being a prerequisite for such biological evaluations. asm.org The synthesis of β-hydroxy-α,ϵ-diaminopimelic acid has been described, providing access to this analog for biological testing. asm.org While detailed synthetic schemes are often found in specialized literature, their availability has enabled studies on the inhibition of DAP epimerase, where they were found to be less potent inhibitors compared to 3-chloro-DAP. asm.org The stereoselective synthesis of D,L-α-methylDAP has also been developed, and these compounds were identified as slow-binding inhibitors of DAP epimerase. nih.govnih.gov

Aziridine (B145994) analogs of diaminopimelic acid represent a class of potent, irreversible inhibitors of DAP epimerase. psu.edursc.org Their synthesis is of significant interest as they can covalently modify the enzyme's active site, providing valuable insights into its structure and mechanism. nih.govpsu.edu

The first stereoselective synthesis of highly reactive aziridine analogs of DAP has been reported. psu.edursc.org For instance, (2S,4S)- and (2S,4R)-2-(4-Amino-4-carboxybutyl)aziridine-2-carboxylic acid (LL-azi-DAP and DL-azi-DAP, respectively) were synthesized as pure diastereomers. psu.edursc.org These compounds were shown to be irreversible inhibitors of DAP epimerase. psu.edu The synthesis of these complex molecules often involves multi-step sequences with careful control of stereochemistry. rsc.org The development of these synthetic routes has been crucial for obtaining these inhibitors in a stereochemically pure form, which is essential for detailed enzymatic and structural studies. nih.govpsu.edu

Table 2: Aziridine-Based Inhibitors of Diaminopimelic Acid Epimerase

| Compound | Type of Inhibition | Target Enzyme | Reference |

|---|---|---|---|

| (2R,3S,3'S)-3-(3'-Aminopropane)aziridine-2,3'-dicarboxylate | Reversible | DAP epimerase | psu.edursc.org |

| (2S,4S)-2-(4-Amino-4-carboxybutyl)aziridine-2-carboxylic acid (LL-azi-DAP) | Irreversible | DAP epimerase | psu.edursc.org |

Enzymological Studies of Diaminopimelic Acid Epimerase Dapf Inhibition by 3 Chlorodiaminopimelic Acid

Purification and Enzymatic Characterization of Diaminopimelic Acid Epimerase

The purification and characterization of DapF from various organisms have been instrumental in understanding its structure, mechanism, and potential as a drug target.

Diaminopimelic acid epimerase has been successfully purified from Escherichia coli. researchgate.netnih.gov Early studies established that the enzyme is a monomer with a molecular weight of approximately 34,000 Daltons. researchgate.netnih.gov A key characteristic of E. coli DapF is that it is not a pyridoxal (B1214274) phosphate-dependent enzyme, a feature that distinguishes it from many other amino acid racemases. researchgate.netnih.gov There is no spectral evidence of pyridoxal phosphate (B84403), and the enzyme is not inactivated by carbonyl reagents. researchgate.net

The purification process for E. coli DapF often involves standard chromatographic techniques. A common protocol includes cell lysis followed by dialysis. The enzyme can then be subjected to ion-exchange chromatography, for instance, on a DE52 column, and eluted with a salt gradient. researchgate.net Further purification can be achieved using affinity chromatography, such as with a reactive blue 2-agarose column. researchgate.net

Mechanistic studies have revealed that the epimerization reaction proceeds via a two-base mechanism, where protons are translocated. researchgate.net This is supported by experiments showing the exchange of the α-protons of the substrate with the solvent during epimerization. researchgate.net It has been demonstrated that E. coli DapF possesses a single essential thiol group required for its catalytic activity. researchgate.netnih.gov

To broaden the understanding of DapF, the enzyme has been studied in a variety of other organisms, revealing both conserved features and notable differences.

Haemophilus influenzae : The DapF from Haemophilus influenzae is a monomeric enzyme consisting of 274 amino acids. uniprot.orgacs.org It catalyzes the stereoinversion of LL-DAP to meso-DAP. uniprot.org Kinetic studies at pH 7.8 have determined the kcat to be 128 s⁻¹ with a Km of 0.7 mM for LL-DAP, and a kcat of 82 s⁻¹ with a Km of 1.1 mM for meso-DAP. acs.org Similar to the E. coli enzyme, the mechanism involves two key cysteine residues, Cys73 and Cys217, acting as the catalytic acid and base. nih.gov The three-dimensional structure of H. influenzae DapF has been solved, providing detailed insights into its active site. acs.orgresearchgate.net

Bordetella pertussis : In Bordetella pertussis, the causative agent of whooping cough, DapF is a vital enzyme in the lysine (B10760008) biosynthesis pathway, making it a significant target for antimicrobial drug development. nih.govresearchgate.net The enzyme is essential for the production of meso-DAP, which is a crucial component of the bacterial cell wall and the tracheal cytotoxin, an important virulence factor. nih.gov Computational modeling and functional characterization studies have been conducted to understand the structure and function of B. pertussis DapF and to identify potential inhibitors. nih.govresearchgate.net

Anabaena sp. : Studies on DapF from the photosynthetic cyanobacterium Anabaena sp. have provided further comparative insights. The enzyme from Anabaena has been characterized, and its inhibition has been explored. nih.gov Crystal structures of the Anabaena DapF have been solved in a closed, inhibitor-bound conformation, offering a detailed view of the active site. nih.gov Comparative analysis shows that while key active site residues involved in hydrogen bonding with the substrate are generally conserved, there are differences when compared to bacterial enzymes like that of H. influenzae. nih.gov For instance, a notable difference is the presence of Gly47 in Anabaena DapF compared to Gln44 in H. influenzae DapF, which alters the active site environment. nih.gov

Kinetic Analysis of Diaminopimelic Acid Epimerase Inhibition

The development of inhibitors against DapF is a promising strategy for new antibiotics. 3-Chlorodiaminopimelic acid has emerged as a potent inhibitor of this enzyme.

Kinetic studies have been performed to quantify the inhibitory potency of this compound against DapF. For the enzyme purified from Escherichia coli, this compound was found to be a potent inhibitor with a determined inhibition constant (Ki) of 200 nM. nih.govnih.gov This low nanomolar Ki value indicates a high affinity of the inhibitor for the enzyme.

It has been proposed that this compound acts as a tight-binding transition state analog. nih.govnih.gov This suggests that the inhibitor is converted at the active site of DapF into a molecule that closely mimics the transition state of the epimerization reaction. nih.govnih.gov By binding tightly to the enzyme, this transition state analog effectively blocks the enzyme's catalytic activity. nih.govnih.gov

Slow-binding inhibition is a characteristic of some potent enzyme inhibitors, where the final steady-state inhibition is reached over a longer period than the initial binding event. While other inhibitors of DapF, such as certain α-methyl amino acid derivatives, have been shown to be slow-binding inhibitors of the Anabaena enzyme, the kinetic behavior of this compound has not been explicitly characterized as such in the available literature. nih.gov The principles of slow-binding inhibition can offer advantages in drug design, potentially leading to increased selectivity and efficacy. semanticscholar.org

Catalytic Mechanism of Diaminopimelic Acid Epimerase

Diaminopimelate epimerase (DapF) is a crucial enzyme in the lysine biosynthesis pathway of most bacteria and is also vital for the production of peptidoglycan, a key component of the bacterial cell wall. nih.govnih.gov The enzyme catalyzes the stereochemical inversion of L,L-diaminopimelate (L,L-DAP) to its stereoisomer, meso-diaminopimelate (meso-DAP). uniprot.orguniprot.org Notably, DapF is a pyridoxal phosphate (PLP)-independent amino acid racemase, employing a unique catalytic strategy. acs.orgpnas.org

Mechanistic Elucidation of Proton Translocation in DapF

The catalytic mechanism of DapF relies on a "two-base" model for proton translocation. pnas.orgnih.govnih.gov This process involves the abstraction of a proton from the α-carbon of the substrate by one catalytic group, followed by the reprotonation of the resulting planar carbanionic intermediate from the opposite side by a second catalytic group. oup.comresearchgate.net This action inverts the stereochemistry at the α-carbon. pnas.org

The enzyme facilitates this reaction without the need for cofactors like PLP, metals, or other functionalities that are reducible. pnas.org The mechanism is characterized by the exchange of the substrate's α-protons with the solvent, which accompanies the epimerization process. nih.gov Kinetic analyses have shown that during this exchange, tritium (B154650) from the solvent is primarily incorporated into the product isomer, supporting the two-base proton translocation model. nih.gov The entire process is finely controlled to ensure the correct stereochemical outcome, preventing the formation of the undesired D,D-isomer. acs.orgiucr.org

Identification and Role of Active Site Cysteine Residues and Thiol Chemistry

Central to the catalytic mechanism of DapF are two highly conserved cysteine residues located in the active site. oup.comoup.com In Haemophilus influenzae DapF, these residues are Cys73 and Cys217, while in the Mycobacterium tuberculosis enzyme, they are Cys87 and Cys226. oup.comoup.com These two cysteines function as the catalytic acid and base required for the epimerization reaction. acs.org

The proposed mechanism involves one cysteine existing as a thiolate anion (S-), which acts as the general base to deprotonate the α-carbon of the substrate. nih.govpnas.org The other cysteine, in its protonated thiol form (SH), serves as the general acid to donate a proton to the opposite face of the planar intermediate. pnas.orgoup.com This thiol-thiolate pair is a key feature of the enzyme's chemistry. nih.gov The pKa values of these cysteine residues are modulated by the enzyme's microenvironment to facilitate their roles in catalysis. uniprot.orguniprot.org

The critical importance of these cysteine residues has been confirmed through site-directed mutagenesis studies. oup.com When either of the catalytic cysteines in M. tuberculosis DapF was replaced with an alanine (B10760859) residue, the epimerase activity was completely undetectable. oup.comoup.com Substitution with serine, a more structurally similar amino acid, resulted in mutants with severely compromised catalytic efficiency, emphasizing the essential role of the thiol groups in the proton transfer chemistry. oup.comoup.com Furthermore, the enzyme's activity is completely abolished by thiol-specific alkylating agents, providing additional evidence for the crucial function of these cysteine residues. oup.com

Substrate and Product Specificity of Diaminopimelic Acid Epimerase

DapF exhibits a high degree of specificity for its substrates, a characteristic governed by precise interactions within the active site. This specificity is crucial for its biological role in both lysine and peptidoglycan biosynthesis. nih.gov

Interconversion of L,L-DAP and meso-DAP

The primary and most well-characterized function of DapF is the catalysis of the epimerization of L,L-diaminopimelate (L,L-DAP) to meso-diaminopimelate (meso-DAP). uniprot.orguniprot.org This reaction is a key step in the biosynthetic pathway leading to lysine in most bacteria. nih.gov Meso-DAP is also an essential component for cross-linking in the peptidoglycan cell wall of most Gram-negative bacteria. nih.gov

The enzyme is highly specific in this conversion. It recognizes and binds both L,L-DAP and meso-DAP, facilitating their interconversion. oup.com However, it demonstrates strict stereoselectivity concerning the distal (non-reacting) carbon of the substrate. pnas.org The enzyme specifically recognizes the L-stereocenter at this distal position. researchgate.net As a result, the D,D-isomer of diaminopimelate is not a substrate for DapF, and its formation is not observed. pnas.orgoup.com This exquisite control is vital, as the production of D,D-DAP would be physiologically detrimental. acs.org Molecular dynamics simulations have indicated that the configuration of the distal carbon is critical for the formation of the enzyme-ligand complex, involving hydrogen bonding between the substrate's amino and carboxylate groups and active site residues. nih.gov

Enzyme Tolerance and Turnover with Non-Canonical Substrates (e.g., Lanthionine)

While DapF is highly specific for its natural DAP substrates, some studies have explored its tolerance for other, non-canonical substrates. The DapF from Chlamydia trachomatis is a bifunctional enzyme that exhibits both diaminopimelic acid epimerase and glutamate (B1630785) racemase activity, indicating it can utilize a shared substrate-binding site for both reactions. nih.gov This suggests that the balance of intracellular concentrations of DAP and glutamate isomers can modulate the enzyme's function. nih.gov

Furthermore, the epimerization of lanthionine (B1674491) has been observed with a purified DapF enzyme, highlighting a degree of flexibility in substrate recognition. nih.gov Synthetic meso-lanthionine, another diamino-type amino acid found in the peptidoglycan of specific bacteria, has also been shown to be recognized by the innate immune receptor NOD1, similar to meso-DAP. nih.gov

However, the enzyme's tolerance is not unlimited. Substrate specificity assays have shown that other diamino acids such as L-arginine, L-lysine, L-ornithine, and L-2,3-diaminopropionic acid are not accepted as substrates by certain racemases with similar mechanisms. frontiersin.org This demonstrates that while some flexibility exists, the structural requirements for binding and catalysis in the DapF active site are still stringent.

Computational and In Silico Approaches to Diaminopimelic Acid Epimerase Inhibition

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have become invaluable tools for investigating the intricacies of DapF function and inhibition. nih.govresearchgate.net These in silico approaches provide detailed insights into the molecular basis of enzyme-substrate and enzyme-inhibitor interactions, aiding in the rational design of new potential antibiotics. nih.govresearchgate.net

Molecular modeling studies have been employed to elucidate the structural requirements for the epimerization reaction. nih.gov MD simulations and Density Functional Theory (DFT) computations have confirmed that the substrate, L,L-DAP, is positioned precisely between the two catalytic cysteine residues (Cys73 and Cys217 in H. influenzae) in the active site. nih.gov These simulations highlight the critical hydrogen bonding interactions between the substrate and active site residues that immobilize the ligand in the optimal orientation for catalysis. nih.govresearchgate.net

In the context of inhibition, computational docking has been used to predict the binding of potential inhibitors to the DapF active site. researchgate.netoeilresearch.com For example, studies on Enterococcus faecalis DapF used docking to analyze the interaction with the potential inhibitor ajmalicine, identifying key hydrogen bonds with active site residues. oeilresearch.com Similar studies on Bordetella pertussis DapF screened various compounds, predicting their binding energies and identifying promising candidates for inhibition. researchgate.net These computational approaches can effectively screen libraries of compounds and prioritize those with the highest likelihood of being potent inhibitors, such as this compound, which has been identified as a potent inhibitor of E. coli DapF with a Ki value of 200 nM, likely acting as a transition-state analog. nih.gov

Molecular Docking Studies of this compound Binding

While specific molecular docking studies for this compound with DapF are not extensively detailed in the available literature, the binding modes of other DapF inhibitors and the enzyme's active site architecture provide valuable insights into the potential interactions. The active site of DapF is characterized by a deep groove, and the catalytic mechanism involves two cysteine residues. innovareacademics.inresearchgate.net

Molecular docking studies of other diaminopimelic acid analogs, such as thiazole (B1198619) and oxazole (B20620) derivatives, have shown that these inhibitors interact with key residues within the DapF active site. nih.govmdpi.com For instance, the nitrogen of the thiazole ring in one analog has been shown to interact with the catalytic cysteine residues (Cys83 and Cys221 in the studied model), which are crucial for the epimerization process. mdpi.com Additionally, the L-terminal of these inhibitors often forms hydrogen bonds and ionic interactions with negatively charged residues like glutamate (e.g., Glu212) in the active site. mdpi.com

Based on these findings with related inhibitors, it can be inferred that this compound likely binds within the same active site cavity. The amino and carboxyl groups of the diaminopimelic acid backbone are expected to form critical hydrogen bonds and electrostatic interactions with conserved residues in the DapF active site, anchoring the inhibitor. The presence of the chlorine atom at the 3-position is a key feature that likely contributes to its potent inhibitory activity, possibly by influencing the electronic properties of the molecule and facilitating the formation of a stable, transition-state-like complex with the catalytic cysteine residues.

| Inhibitor | Target Enzyme | Key Interacting Residues (Inferred for this compound) | Binding Energy (kcal/mol) |

| Thio-DAP analog | DapF | Cys83, Cys221, Glu212 | -9.823 |

| Oxa-DAP analog | DapF | - | -10.098 |

| LL-DAP (substrate) | DapF | - | -9.426 |

| This compound | DapF (E. coli) | Cys73, Cys217 (likely) | Not available |

Table 1: Molecular docking data of representative DapF inhibitors and the natural substrate. Data for thio-DAP and oxa-DAP analogs are from studies on designed inhibitors mdpi.com. The key interacting residues for this compound are inferred based on the known catalytic residues of E. coli DapF uniprot.org.

In Silico Pathway Analysis for Antimicrobial Target Identification

The diaminopimelic acid pathway is a well-established target for antimicrobial drug discovery due to its essentiality in bacteria and absence in humans. plos.orgnih.gov In silico pathway analysis, often as part of a broader subtractive genomics or metabolomic approach, has consistently identified DapF as a crucial enzyme and a promising target for antibacterial intervention. researchgate.netplos.org

These computational methods analyze the entire metabolic network of a pathogen to identify enzymes that are essential for its survival. plos.org Flux balance analysis, for example, can predict the impact of deleting a specific gene (and thus its corresponding enzyme) on the organism's ability to produce essential biomass components. plos.org Studies on various pathogenic bacteria, including bioterrorism agents, have pinpointed the enzymes of the DAP pathway, including DapF, as essential for bacterial viability. plos.org

Biological Impact of 3 Chlorodiaminopimelic Acid on Bacterial Systems

Inhibition of Bacterial Cellular Growth

3-Chlorodiaminopimelic acid, an analog of diaminopimelic acid (DAP), has demonstrated notable antibacterial activity by inhibiting the growth of certain bacteria. nih.gov Its mechanism of action is closely tied to the essential role of DAP in the construction of the bacterial cell wall.

Research has shown that this compound is a potent inhibitor of growth in Escherichia coli mutants that are auxotrophic for DAP. nih.gov One such study focused on an E. coli strain with a defective diaminopimelate (DAP) epimerase, an enzyme necessary for the synthesis of meso-diaminopimelic acid (meso-DAP). nih.gov In these auxotrophs, which require an external supply of DAP to grow, the introduction of this compound led to a significant and early inhibition of cellular growth. nih.govasm.org This highlights the compound's targeted interference with the DAP metabolic pathway.

The inhibitory effects of this compound have also been documented in an E. coli mutant strain known for its hypersusceptibility to beta-lactam antibiotics. nih.gov In this strain, growth inhibition by the compound was observed, although it occurred later, during the mid-logarithmic phase of growth, compared to the earlier inhibition seen in DAP auxotrophs. nih.govasm.org This finding suggests a link between the compound's mechanism and cell wall integrity, a target also affected by beta-lactam antibiotics.

A critical piece of evidence for the mechanism of this compound is the reversal of its inhibitory effects upon the addition of DAP to the growth medium. nih.gov In studies with both E. coli DAP auxotrophs and beta-lactam hypersusceptible strains, the growth inhibition caused by this compound was overcome by supplementing the culture with DAP. nih.gov Significantly, in the DAP auxotroph, this reversal was specifically achieved by the addition of meso-DAP, strongly indicating that the primary target of this compound is the enzyme DAP epimerase. nih.govasm.org

Induced Cellular Deficiency in meso-Diaminopimelic Acid

The antibacterial action of this compound stems from its ability to induce a deficiency of meso-DAP within the bacterial cell. nih.gov It achieves this by acting as a potent inhibitor of DAP epimerase, the enzyme that catalyzes the conversion of LL-DAP to meso-DAP. nih.govinnovareacademics.in Research has determined that this compound is a powerful inhibitor of DAP epimerase purified from E. coli, with an inhibition constant (Ki) of 200 nM. nih.gov It is proposed that the compound is converted into a tight-binding transition state analog at the enzyme's active site, effectively blocking its function. nih.gov This enzymatic inhibition leads to a depletion of the cellular pool of meso-DAP, a crucial component for cell wall synthesis. nih.govasm.org

Modulation of Bacterial Peptidoglycan Biosynthesis

By inducing a shortage of meso-DAP, this compound directly modulates the biosynthesis of peptidoglycan. microbiologyresearch.orgresearchgate.net Peptidoglycan is a vital polymer that forms the structural backbone of the bacterial cell wall, providing it with the necessary strength to resist internal turgor pressure. asm.orginnovareacademics.in The incorporation of meso-DAP into the peptide side chains of the peptidoglycan is a fundamental step in its synthesis in many gram-negative and some gram-positive bacteria. asm.orginnovareacademics.in

The integrity and rigidity of the bacterial cell wall are maintained by the cross-linking of adjacent peptidoglycan strands. asm.orginnovareacademics.in This cross-linking occurs between the D-Alanine of one peptide side chain and the meso-DAP of another. asm.org The inhibition of DAP epimerase by this compound disrupts the availability of meso-DAP, thereby preventing the formation of these essential cross-links. nih.govasm.org The resulting peptidoglycan is structurally compromised, leading to a weakened cell wall that cannot withstand the cell's internal osmotic pressure, ultimately resulting in cell lysis and bacterial death. asm.orgmicrobiologyresearch.org

Data Tables

Table 1: Effect of this compound on E. coli Strains

| Bacterial Strain | Characteristic | Observed Effect of this compound | Reference |

|---|---|---|---|

| E. coli Mutant | Diaminopimelate (DAP) Auxotroph | Early-log phase growth inhibition. | nih.gov |

Table 2: Enzymatic Inhibition Data

| Enzyme | Inhibitor | Inhibition Constant (Ki) | Source Organism | Reference |

|---|

Interruption of the L-Lysine Biosynthesis Pathway

The L-lysine biosynthesis pathway is crucial for most bacteria as it produces not only the essential amino acid L-lysine but also meso-diaminopimelic acid (meso-DAP), a vital component of the peptidoglycan cell wall in many Gram-negative and some Gram-positive bacteria. asm.orgwikipedia.orgresearchgate.net The penultimate step in the synthesis of meso-DAP from its precursor, LL-diaminopimelic acid (LL-DAP), is catalyzed by the enzyme diaminopimelic acid (DAP) epimerase. asm.org

This compound, an analog of diaminopimelic acid, acts as a potent and specific inhibitor of DAP epimerase. asm.orgnih.gov Research on Escherichia coli has demonstrated that this compound effectively inhibits purified DAP epimerase with an inhibition constant (Ki) of 200 nM. asm.orgnih.gov It is proposed that this compound is converted at the active site of the enzyme into a tight-binding transition state analog, leading to its potent inhibitory activity. asm.orgnih.gov

By inhibiting DAP epimerase, this compound effectively halts the conversion of LL-DAP to meso-DAP. This interruption has a dual detrimental effect on the bacterial cell. Firstly, it depletes the intracellular pool of meso-DAP, which is essential for the cross-linking of peptidoglycan chains, thereby compromising the structural integrity of the cell wall. asm.org Secondly, the pathway to synthesize L-lysine is also blocked, depriving the cell of a critical building block for protein synthesis. wikipedia.org

Phenotypic Consequences of Diaminopimelic Acid Epimerase Inhibition

The inhibition of diaminopimelic acid (DAP) epimerase by this compound leads to distinct and deleterious phenotypic changes in bacteria, primarily centered around the cessation of growth due to the disruption of peptidoglycan synthesis. asm.org The specific manifestations of these consequences can vary depending on the genetic background of the bacterium.

In studies with Escherichia coli, the inhibitory effects of this compound were observed in different mutant strains. In a strain that is supersusceptible to β-lactam antibiotics, growth inhibition was concentration-dependent and became apparent during the mid-logarithmic phase of growth. asm.org This delayed onset suggests that the existing pool of meso-DAP is sufficient for initial growth, but as this pool is depleted and cannot be replenished due to DAP epimerase inhibition, cell wall synthesis halts, and growth ceases. asm.org

In contrast, in a DAP auxotrophic mutant of E. coli, which is already deficient in DAP synthesis, the inhibitory effect of this compound was observed much earlier in the growth phase. asm.orgnih.gov This heightened sensitivity underscores the specific action of the inhibitor on the DAP epimerase enzyme.

A crucial observation is that the growth inhibition caused by this compound can be reversed by the addition of meso-DAP to the growth medium. asm.orgnih.gov This reversal is specific to the meso-isomer of DAP, confirming that the primary target of this compound is indeed DAP epimerase and that the observed growth inhibition is a direct consequence of the depletion of meso-DAP. asm.orgnih.gov The inability to synthesize new, properly cross-linked peptidoglycan ultimately leads to the cessation of cell growth and, in hypotonic environments, would be expected to result in cell lysis.

The following interactive table displays the research findings on the growth inhibition of a β-lactam supersusceptible E. coli strain when exposed to various concentrations of this compound over a period of 7 hours. The data illustrates the dose-dependent inhibitory effect of the compound.

| Time (hours) | Control (Absorbance at 550 nm) | 0.1 mM 3-chloro-DAP (Absorbance at 550 nm) | 0.25 mM 3-chloro-DAP (Absorbance at 550 nm) | 1.0 mM 3-chloro-DAP (Absorbance at 550 nm) | 2.0 mM 3-chloro-DAP (Absorbance at 550 nm) |

| 0 | 0.05 | 0.05 | 0.05 | 0.05 | 0.05 |

| 1 | 0.10 | 0.10 | 0.09 | 0.08 | 0.07 |

| 2 | 0.20 | 0.18 | 0.15 | 0.12 | 0.10 |

| 3 | 0.40 | 0.35 | 0.25 | 0.18 | 0.15 |

| 4 | 0.70 | 0.55 | 0.35 | 0.20 | 0.18 |

| 5 | 1.00 | 0.70 | 0.40 | 0.22 | 0.20 |

| 6 | 1.20 | 0.80 | 0.42 | 0.23 | 0.21 |

| 7 | 1.30 | 0.85 | 0.43 | 0.24 | 0.22 |

Structural Biology of Diaminopimelic Acid Epimerase and Inhibitor Complexes

Structural Determination of Diaminopimelic Acid Epimerase by X-ray Crystallography

X-ray crystallography has been the primary technique used to elucidate the three-dimensional structure of DapF from various organisms. These structural studies have provided invaluable insights into the enzyme's architecture, catalytic mechanism, and interactions with inhibitors.

The crystal structures of the apo-enzyme (ligand-free form) of DapF have been determined for several species, including Mycobacterium tuberculosis, Haemophilus influenzae, and Escherichia coli. researchgate.netnih.gov These structures reveal that DapF is a monomeric protein composed of two distinct domains. wikipedia.org Each domain consists of eight β-strands and two α-helices. nih.gov This unique two-domain α/β-fold was first observed in the DapF from H. influenzae. nih.gov

The apo-enzyme structures show an "open" conformation where the two domains are separated, creating a cleft that houses the active site. researchgate.net Structural analysis of DapF from M. tuberculosis (MtDapF) showed some distinct deviations in its secondary structure compared to the orthologs from H. influenzae and Bacillus anthracis, which is consistent with its low sequence identity to these enzymes. researchgate.net Modeling studies suggest that a rigid-body movement of the second domain and a rearrangement of a loop in the first domain are likely required for the transition from this inactive "open" form to a catalytically competent "closed" conformation upon substrate binding. researchgate.net

Table 1: Crystallographic Data for Selected DapF Apo-enzyme Structures

| Organism | PDB Code | Resolution (Å) | Space Group |

| Mycobacterium tuberculosis | Not specified in search results | 2.6 | Not specified in search results |

| Haemophilus influenzae | 1BWZ | Not specified in search results | Not specified in search results |

| Escherichia coli | Not specified in search results | 2.0 | P4₁2₁2 |

Data compiled from multiple sources. researchgate.netnih.gov

To understand the catalytic mechanism and to aid in the design of potent inhibitors, researchers have determined the crystal structures of DapF in complex with various inhibitors. These structures capture the enzyme in its "closed," active conformation. nih.gov

Crystal structures of DapF from the cyanobacterium Anabaena have been solved in complex with aziridine-based inhibitors (D,L- and L,L-aziDAP) at resolutions up to 1.5 Å. nih.govnih.gov These structures show the enzyme covalently bound to the inhibitors through its catalytic cysteine residues. nih.govnih.gov Aziridine-based inhibitors are effective because the strained three-membered ring is susceptible to nucleophilic attack by the catalytic cysteine thiolate in the active site, leading to irreversible inhibition.

Interestingly, one crystal structure of the Anabaena DapF, intended to be complexed with an aziridine (B145994) inhibitor, unexpectedly revealed the enzyme bound to D,L-α-methylDAP, which was likely a byproduct of the inhibitor synthesis. nih.gov Subsequent studies confirmed that both L,L- and D,L-α-methylDAP are slow-binding inhibitors of DapF. nih.gov These α-methylDAP analogs provide a more accessible alternative to the synthetically challenging aziridine-based inhibitors for obtaining crystal structures of DapF in its closed state. nih.gov

The structural studies of both apo- and inhibitor-bound DapF have provided a detailed picture of the active site. The active site is located in the cleft between the two domains and features two conserved cysteine residues that are essential for catalysis. wikipedia.org The catalytic mechanism is proposed to be a "two-base" mechanism, where one cysteine acts as a base to abstract a proton from the α-carbon of the substrate, and the other cysteine acts as an acid to donate a proton, resulting in the inversion of stereochemistry. nih.gov

In the inhibitor-bound structures, the two domains of the enzyme close around the inhibitor, bringing the catalytic residues into proximity. The aziridine-based inhibitors form a covalent bond with one of the catalytic cysteines, while the α-methylDAP analogs bind non-covalently in the active site. These structures have been instrumental in mapping the specific interactions between the inhibitors and active site residues, which is crucial for the rational design of new and more potent inhibitors. mdpi.com For instance, the docking scores of thio-DAP and oxa-DAP, two rationally designed analogs, were found to be -9.823 and -10.098 kcal/mol, respectively, indicating a stronger interaction with DapF compared to the natural substrate LL-DAP (-9.426 kcal/mol). mdpi.com

Comparative Structural Analysis of Diaminopimelic Acid Epimerase Orthologs

Comparative studies of DapF structures from different organisms, including bacteria, cyanobacteria, and plants, have revealed both conserved features and important differences that can be exploited for inhibitor design.

Furthermore, functional assays have shown that plant and cyanobacterial DapF can tolerate lanthionine (B1674491) as a substrate, while the bacterial enzyme from H. influenzae cannot. nih.gov These functional differences, coupled with the observed structural variations, provide a basis for designing species-specific inhibitors.

Table 2: Key Active Site Residue Differences in DapF Orthologs

| Organism | Residue at position corresponding to Gln44 in H. influenzae | Substrate Tolerance for Lanthionine |

| Haemophilus influenzae | Gln44 | No |

| Anabaena sp. | Gly47 | Yes |

| Arabidopsis thaliana | Gly71 | Yes |

Data compiled from a comparative study. nih.gov

Application of Structural Studies in Rational Inhibitor Design

The detailed structural information obtained from X-ray crystallography is a cornerstone of rational inhibitor design. By understanding the precise shape and chemical environment of the DapF active site, medicinal chemists can design molecules that bind with high affinity and specificity.

The structure-based drug design (SBDD) approach has been successfully employed to develop novel DapF inhibitors. mdpi.com For example, by analyzing the interactions between known DAP analogs and the enzyme's active site, new analogs such as thio-DAP and oxa-DAP were designed. mdpi.com In these compounds, the carboxyl groups of DAP were replaced with thiazole (B1198619) and oxazole (B20620) rings, and the central carbon atom was substituted with sulfur. mdpi.com Molecular docking studies predicted that these compounds would bind more tightly to the DapF active site than the natural substrate, a prediction that was later confirmed by in vitro antimicrobial studies. mdpi.com

The knowledge of the active site architecture, including the positions of the catalytic cysteines and other key residues, allows for the design of both covalent and non-covalent inhibitors. youtube.com The insights gained from comparative structural analyses of DapF orthologs can be leveraged to design inhibitors that are selective for bacterial enzymes over their plant counterparts, which is an important consideration for the development of safe and effective antibiotics. nih.gov The ultimate goal of these efforts is to develop potent and selective DapF inhibitors that can serve as novel antibacterial agents. nih.govnih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Diaminopimelic Acid Epimerase Inhibitors as Antimicrobial Agents

3-Chlorodiaminopimelic acid has been identified as a powerful inhibitor of diaminopimelic acid (DAP) epimerase, an enzyme crucial for the synthesis of lysine (B10760008) and peptidoglycan in bacteria. nih.govasm.org Research has demonstrated its significant inhibitory action against DAP epimerase from Escherichia coli, with a noted inhibition constant (Ki) of 200 nM. nih.govasm.org This potent effect is thought to arise from the conversion of this compound into a tightly-bound transition state analog within the enzyme's active site. nih.gov

The impact of this compound extends beyond the enzymatic level, as it has been shown to impede the growth of E. coli mutants. nih.gov The fact that this growth inhibition can be counteracted by the addition of meso-diaminopimelic acid confirms that DAP epimerase is the specific cellular target. nih.gov These findings highlight the potential for creating new antimicrobial drugs that target DAP epimerase, with this compound as a leading candidate. This specific inhibitory action points to a novel strategy for halting bacterial growth by disrupting the DAP pathway. nih.gov

| Compound | Target Enzyme | Organism | Inhibition Constant (Ki) |

| This compound | Diaminopimelic acid epimerase | Escherichia coli | 200 nM |

Strategies for Overcoming Bacterial Resistance to Cell Wall Targeting Compounds

The increasing prevalence of antibiotic resistance demands the exploration of innovative antimicrobial strategies. Targeting the diaminopimelic acid (DAP) pathway offers a promising avenue for combating resistant bacteria. The DAP pathway is essential for the production of peptidoglycan, a fundamental component of the bacterial cell wall. nih.gov By blocking this pathway, the structural integrity of the bacterial cell is compromised, ultimately leading to cell death.

The creation of inhibitors aimed at enzymes within the DAP pathway, such as DAP epimerase, could pave the way for a new class of antibiotics. Such drugs would be especially beneficial against bacteria that have acquired resistance to traditional cell wall-targeting antibiotics like β-lactams and glycopeptides. A significant benefit of targeting the DAP pathway is its absence in mammals, who obtain lysine from their diet. This suggests that inhibitors of DAP-metabolizing enzymes are likely to have low toxicity in humans, a highly desirable feature for any new antimicrobial medication.

Utilization of this compound as a Biochemical Research Tool

Moreover, the study of DAP pathway mutants has been crucial in understanding the virulence of pathogenic bacteria. For example, the development of auxotrophic strains that depend on an external supply of DAP for survival has enabled the creation of new genetic tools and selectable markers. In this area, this compound could be applied to generate conditional mutants or to examine the effects of temporarily inhibiting the DAP pathway on bacterial disease progression and interactions between host and pathogen. Its function as a chemical probe can aid in clarifying the roles of the DAP pathway in a variety of cellular activities beyond just the construction of the cell wall.

Investigation of Cross-Talk with Other Essential Bacterial Metabolic Pathways

Recent studies have started to reveal the interplay between peptidoglycan synthesis and central carbon metabolism, which includes the tricarboxylic acid (TCA) cycle. It has been observed, for instance, that the buildup of intermediates from the TCA cycle can influence the synthesis of peptidoglycan. Through the use of a specific inhibitor like this compound, researchers can delve into the regulatory feedback loops and metabolic adaptations that are triggered when the DAP pathway is interrupted. This line of inquiry could uncover new regulatory points and potential new targets for combination therapies that disrupt multiple interconnected pathways at once, thereby boosting antimicrobial effectiveness and diminishing the chances of resistance emerging.

Q & A

Q. How should researchers address variability in enzyme inhibition assays for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.